molecular formula C10H20Cl2N2O B1422984 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride CAS No. 1306604-56-7

2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride

Cat. No.: B1422984
CAS No.: 1306604-56-7
M. Wt: 255.18 g/mol
InChI Key: BAGVNQNBBYOUEB-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride is a chemical compound with the molecular formula C10H19ClN2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is substituted with a chloroacetamide group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride typically involves the reaction of 4-piperidone with isopropylamine to form N-isopropyl-4-piperidone. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the desired compound. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques such as HPLC and NMR are used to confirm the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with various nucleophiles.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Piperidine N-oxide or other oxidized derivatives.

    Reduction Products: Reduced forms of the piperidine ring or the amide group.

Scientific Research Applications

2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include:

    Receptor Binding: Modulating the activity of neurotransmitter receptors.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • **2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • **N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride
  • **2-chloro-N-[1-(methyl)piperidin-4-yl]acetamide hydrochloride

Uniqueness

2-chloro-N-[1-(propan-2-yl)piperidin-4-yl]acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-N-(1-propan-2-ylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O.ClH/c1-8(2)13-5-3-9(4-6-13)12-10(14)7-11;/h8-9H,3-7H2,1-2H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGVNQNBBYOUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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